molecular formula C9H8BrClO3 B2507642 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one CAS No. 299417-38-2

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one

Cat. No.: B2507642
CAS No.: 299417-38-2
M. Wt: 279.51
InChI Key: XEONINSUIBDWAP-UHFFFAOYSA-N
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Description

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one is a chemical compound with a unique structure that includes a bromine atom, a hydroxyl group, a methoxy group, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one typically involves the reaction of 4-bromo-2-hydroxy-5-methoxybenzene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-bromo-2-hydroxy-5-methoxybenzene} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods would include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanoic acid.

    Reduction: Formation of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanol.

    Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxyphenethylamine (2C-B): A psychoactive compound with a similar bromine and methoxy substitution pattern.

    4-bromo-2-hydroxy-5-methoxybenzeneethanol: A metabolite with a similar structure but different functional groups.

Uniqueness

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-14-9-2-5(8(13)4-11)7(12)3-6(9)10/h2-3,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEONINSUIBDWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CCl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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